molecular formula C17H19N B12708860 1-Butyl-2-aminofluorene CAS No. 389104-58-9

1-Butyl-2-aminofluorene

Cat. No.: B12708860
CAS No.: 389104-58-9
M. Wt: 237.34 g/mol
InChI Key: RSBXQHUCWYJFCC-UHFFFAOYSA-N
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Description

1-Butyl-2-aminofluorene is an organic compound with the molecular formula C17H19N . It is a derivative of fluorene, where an amino group is attached to the second carbon atom and a butyl group is attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-aminofluorene can be synthesized through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with butyl halides. The reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, or nickel .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-aminofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine and hydrogenation catalysts like palladium are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted fluorenes, such as nitrofluorenes, hydroxylfluorenes, and alkylated fluorenes .

Scientific Research Applications

1-Butyl-2-aminofluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-2-aminofluorene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound is metabolized by enzymes such as prostaglandin H synthase, which activates it to form reactive intermediates that bind to DNA .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-2-aminofluorene is unique due to its butyl group, which enhances its hydrophobicity and influences its interaction with biological membranes and macromolecules. This structural feature distinguishes it from other aminofluorene derivatives and contributes to its specific chemical and biological properties .

Properties

CAS No.

389104-58-9

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-butyl-9H-fluoren-2-amine

InChI

InChI=1S/C17H19N/c1-2-3-7-15-16-11-12-6-4-5-8-13(12)14(16)9-10-17(15)18/h4-6,8-10H,2-3,7,11,18H2,1H3

InChI Key

RSBXQHUCWYJFCC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC2=C1CC3=CC=CC=C32)N

Origin of Product

United States

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